molecular formula C25H29N3O4 B11128548 N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-(3,4-dimethoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11128548
M. Wt: 435.5 g/mol
InChI Key: AFMKHJSAGCUYNX-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring, a quinazoline moiety, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Moiety: This step involves the condensation of anthranilic acid with formamide to form the quinazoline ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst.

    Cyclohexane Ring Formation: The cyclohexane ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Final Coupling: The final step involves coupling the quinazoline moiety with the cyclohexane ring and the dimethoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives, substituted amides.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the quinazoline moiety.

    N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide: Contains a pyrazole ring instead of a quinazoline ring.

    Indole Derivatives: Share some structural features and biological activities but have different core structures.

The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its combination of a cyclohexane ring, a quinazoline moiety, and a dimethoxyphenyl group, which contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C25H29N3O4/c1-31-22-12-9-18(13-23(22)32-2)14-26-24(29)19-10-7-17(8-11-19)15-28-16-27-21-6-4-3-5-20(21)25(28)30/h3-6,9,12-13,16-17,19H,7-8,10-11,14-15H2,1-2H3,(H,26,29)

InChI Key

AFMKHJSAGCUYNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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